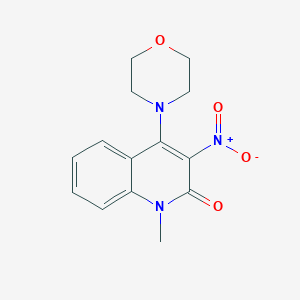![molecular formula C14H23NO2 B4960573 2-{[5-(4-methylphenoxy)pentyl]amino}ethanol](/img/structure/B4960573.png)
2-{[5-(4-methylphenoxy)pentyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-methylphenoxy)pentyl]amino}ethanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as AM404 and has been found to have various biochemical and physiological effects.
Mécanisme D'action
AM404 acts as an inhibitor of the endocannabinoid transporter, which leads to an increase in the levels of endocannabinoids in the body. This increase in endocannabinoid levels has been found to have various physiological effects, including pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects
AM404 has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the release of pro-inflammatory cytokines and decreasing the activity of cyclooxygenase-2 (COX-2). AM404 has also been found to have neuroprotective effects by reducing oxidative stress and preventing neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
AM404 has several advantages for use in lab experiments. It is easily synthesized, stable, and has a long shelf life. AM404 has also been found to have low toxicity, making it safe for use in various research studies. However, one limitation of AM404 is that it is not very soluble in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on AM404. One potential area of research is the use of AM404 in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another area of research could be the development of new synthesis methods for AM404 that are more efficient and cost-effective. Additionally, further studies could be conducted to investigate the potential side effects of AM404 and to determine the optimal dosage for therapeutic use.
Conclusion
In conclusion, AM404 is a chemical compound that has been extensively studied for its potential applications in scientific research. It has various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. AM404 has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on AM404, including the use of AM404 in the treatment of neurological disorders and the development of new synthesis methods.
Méthodes De Synthèse
AM404 can be synthesized using a two-step process. The first step involves the reaction between 4-methylphenol and 5-bromo-pentan-1-ol to form 5-(4-methylphenoxy)pentan-1-ol. In the second step, this intermediate compound is reacted with diethylamine to form AM404. This synthesis method has been widely used in various research studies to produce AM404 in large quantities.
Applications De Recherche Scientifique
AM404 has been extensively studied for its potential applications in scientific research. It has been found to have various pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective effects. AM404 has also been studied for its potential use in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[5-(4-methylphenoxy)pentylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-13-5-7-14(8-6-13)17-12-4-2-3-9-15-10-11-16/h5-8,15-16H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVYBLZFZBDUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Methylphenoxy)pentylamino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4960504.png)
![4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4960507.png)


![ethyl 4-(5-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4960524.png)


![N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4960550.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B4960553.png)
![5-(3-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-2-furamide](/img/structure/B4960561.png)
![3-(3,4-dimethoxyphenyl)-11-(3-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4960571.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B4960587.png)
![2-(4-chlorophenoxy)-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B4960597.png)